1-ethyl-4-{[(E)-(2-methylphenyl)methylidene]amino}-1H-pyrazole-5-carboxamide
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Overview
Description
1-ETHYL-4-{[(E)-1-(2-METHYLPHENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound is particularly interesting due to its unique structure, which includes an ethyl group, a methylene bridge, and a carboxamide group, making it a valuable candidate for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-ETHYL-4-{[(E)-1-(2-METHYLPHENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the condensation of 1-ethyl-1H-pyrazole-5-carboxylic acid with an appropriate amine under specific reaction conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide group. Industrial production methods may involve the use of continuous flow reactors to optimize yield and reduce reaction time.
Chemical Reactions Analysis
1-ETHYL-4-{[(E)-1-(2-METHYLPHENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
1-ETHYL-4-{[(E)-1-(2-METHYLPHENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-ETHYL-4-{[(E)-1-(2-METHYLPHENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application, but common targets include enzymes involved in metabolic pathways and receptors on cell surfaces .
Comparison with Similar Compounds
1-ETHYL-4-{[(E)-1-(2-METHYLPHENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with other pyrazole derivatives, such as:
3(5)-Substituted Pyrazoles: These compounds share a similar pyrazole core but differ in their substituents, leading to variations in their chemical reactivity and biological activity.
Indole Derivatives: While structurally different, indole derivatives also exhibit a wide range of biological activities and are used in similar applications.
Properties
Molecular Formula |
C14H16N4O |
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Molecular Weight |
256.30 g/mol |
IUPAC Name |
2-ethyl-4-[(2-methylphenyl)methylideneamino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H16N4O/c1-3-18-13(14(15)19)12(9-17-18)16-8-11-7-5-4-6-10(11)2/h4-9H,3H2,1-2H3,(H2,15,19) |
InChI Key |
CBNLGJCIYDXDCV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)N=CC2=CC=CC=C2C)C(=O)N |
Origin of Product |
United States |
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